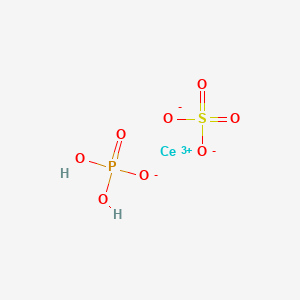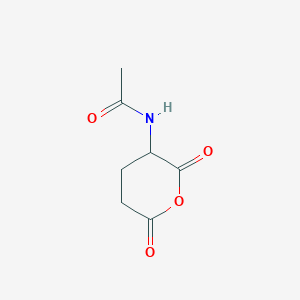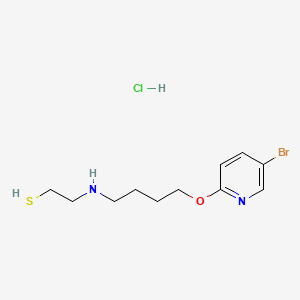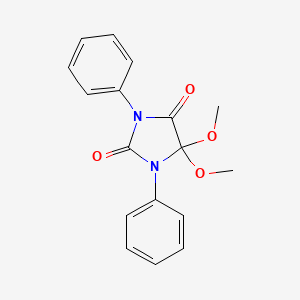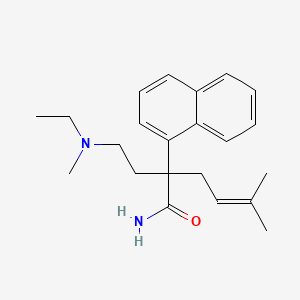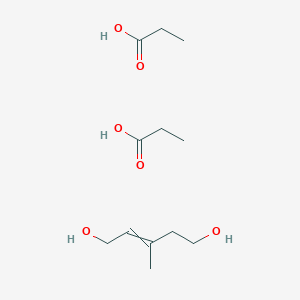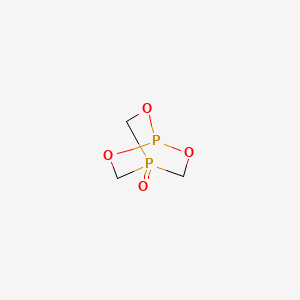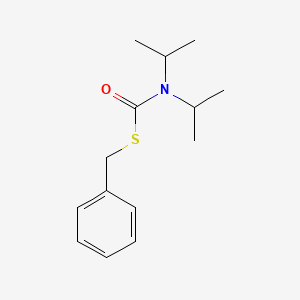
1,1-Diphenylsilolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenylsilolan-3-ol: is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. The presence of the silicon atom imparts unique properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and alkoxysilanes.
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Diphenylsilanediol: Similar structure but with two hydroxyl groups.
Triphenylsilanol: Contains three phenyl groups and one hydroxyl group.
Phenyltrimethoxysilane: Contains one phenyl group and three methoxy groups.
Uniqueness: 1,1-Diphenylsilolan-3-ol is unique due to its specific arrangement of phenyl groups and a single hydroxyl group attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
51067-83-5 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Clave InChI |
XLHJZERQKDAVLG-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


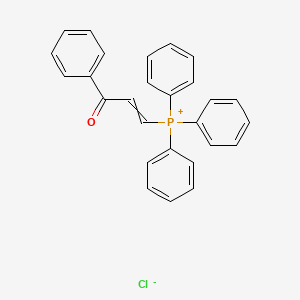
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
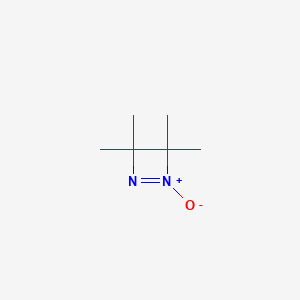
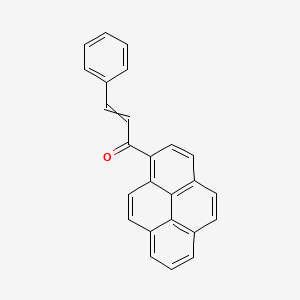
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
